molecular formula C2H3CsS2 B6612233 caesium(1+) ethanethioylsulfanide CAS No. 74670-52-3

caesium(1+) ethanethioylsulfanide

Cat. No. B6612233
CAS RN: 74670-52-3
M. Wt: 224.09 g/mol
InChI Key: QSQPVGNDWYGTAL-UHFFFAOYSA-M
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Description

Caesium(1+) ethanethioylsulfanide (CES) is an organosulfur compound with the chemical formula CsS2C2H4. It is a colorless solid that is soluble in organic solvents. The compound has been widely studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Caesium(1+) ethanethioylsulfanide has been studied for its potential applications in various fields, such as catalysis, materials science, and medicine. In catalysis, caesium(1+) ethanethioylsulfanide has been used for the synthesis of a variety of organic compounds. In materials science, it has been used as an electrolyte for the production of lithium-ion batteries. In medicine, it has been used as a reagent in the synthesis of drugs and as a stabilizer for proteins.

Mechanism of Action

The mechanism of action of caesium(1+) ethanethioylsulfanide is not well understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows caesium(1+) ethanethioylsulfanide to form complexes with other molecules, which can lead to a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of caesium(1+) ethanethioylsulfanide are not well understood. However, studies have shown that the compound can act as a chelating agent, which means it can bind to metal ions and form complexes. This can lead to changes in the activity of enzymes and other proteins. Additionally, caesium(1+) ethanethioylsulfanide has been shown to have antimicrobial activity, which suggests it may be useful as an antibacterial agent.

Advantages and Limitations for Lab Experiments

Caesium(1+) ethanethioylsulfanide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is stable in air. This makes it ideal for use in a variety of laboratory experiments. On the other hand, the compound is toxic and can cause skin and eye irritation, so it should be handled with caution. Additionally, the compound can react with other chemicals and should be stored away from other compounds.

Future Directions

The future directions for caesium(1+) ethanethioylsulfanide are numerous. One potential application is in the development of new materials for use in electronics. Additionally, the compound could be used as a catalyst for the synthesis of new drugs. Further research could also be done to explore the potential of caesium(1+) ethanethioylsulfanide as an antimicrobial agent. Finally, future research could explore the potential of caesium(1+) ethanethioylsulfanide as a chelating agent for the removal of heavy metals from water.

Synthesis Methods

Caesium(1+) ethanethioylsulfanide can be synthesized in two ways: by the reaction of caesium carbonate with ethanethiol, or by the reaction of caesium hydroxide with ethanethiol. In the first method, caesium carbonate is heated to 200 °C in a sealed container. Ethanethiol is then added to the container, and the mixture is heated to 250 °C. The reaction is complete when the mixture turns yellow. In the second method, caesium hydroxide is heated to 250 °C in a sealed container. Ethanethiol is then added to the container, and the mixture is heated to 350 °C. The reaction is complete when the mixture turns yellow.

properties

IUPAC Name

cesium;ethanedithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQPVGNDWYGTAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)[S-].[Cs+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3CsS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caesium(1+) ethanethioylsulfanide

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